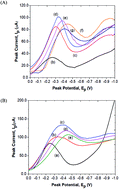Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
Analytical Methods Pub Date: 2019-09-18 DOI: 10.1039/C9AY01589B
Abstract
Lindane, an insecticide, was determined using the differential pulse cathodic stripping voltammetry technique on bare and nylon 6,6 modified pencil electrodes. Experimental parameters, such as pH, accumulation time, accumulation potential and initial potential, were optimized. A well-defined peak of lindane was found for both electrodes which was identified at −0.338 V and −0.350 V, respectively. pHs of 8.0 and 7.0 were chosen as the optimum pHs due to a good stripping signal of the reduction peak for both bare and nylon 6,6 modified pencil electrodes. There were no significant interfering ion effects on the electroanalysis of lindane. The limits of determination for bare and nylon 6,6 modified pencil electrodes were 2.13 × 10−8 M and 3.81 × 10−8 M. The nylon 6,6 modified pencil electrode exhibited a significant increase in the stripping response toward lindane determination as compared to the bare pencil electrode. Water samples were prepared by spiking known concentrations of lindane and the recovery value achieved at both bare and nylon 6,6 modified pencil electrodes was ≥95.3% with RSDs ≤ 3.22%. Ultimately, the proposed methods were relatively selective and highly sensitive and exhibited good precision.


Recommended Literature
- [1] Effect of seed layer thickness on the Ta crystalline phase and spin Hall angle†
- [2] Molten salts as a reusable medium for the preparation of heterocyclic compounds
- [3] Monte carlo simulations and experiments of all-silica zeolite LTA assembly combining structure directing agents that match cage sizes†
- [4] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [5] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [6] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [7] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [8] Parliamentary notes. House of Commons. July 4
- [9] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [10] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)










